3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
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Overview
Description
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with cyanoprop-2-enamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
- 3-(5-(2-Chlorophenyl)-2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
What sets 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
The compound 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide , with CAS number 444590-79-8 , is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClN2O3 with a molecular weight of 342.8 g/mol . The structure includes multiple functional groups such as chloro, methoxy, and cyano, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 444590-79-8 |
Molecular Formula | C18H15ClN2O3 |
Molecular Weight | 342.8 g/mol |
Functional Groups | Chloro, Methoxy, Cyano |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, influencing cellular pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of electron-withdrawing and donating substituents enhances its potential for biological interactions.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of the compound have shown potent inhibition of tubulin polymerization, leading to apoptosis in cancer cells. In a study evaluating various derivatives for their cytotoxicity against leukemia cell lines, several compounds were found to be more potent than standard chemotherapeutics like colchicine .
Anti-inflammatory Effects
Inhibition of inflammatory pathways has been observed in related compounds through their action on leukotriene receptors. This suggests that this compound may also possess anti-inflammatory properties by modulating calcium mobilization in specific cell types .
Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects against ischemic damage. In vivo tests showed that related compounds significantly prolonged survival times in models of acute cerebral ischemia, suggesting possible applications in treating stroke or neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Activity : A study on novel derivatives indicated that certain analogs exhibited IC50 values lower than established drugs against leukemia cell lines, demonstrating their potential as effective anticancer agents .
- Inflammation Inhibition : Compounds structurally similar to this compound were tested for their ability to inhibit leukotriene B4 receptors, showing promising results in reducing inflammatory responses in vitro .
- Neuroprotective Studies : Research highlighted the neuroprotective effects of similar compounds in models of ischemia, where they demonstrated significant reductions in mortality rates and improvements in neurological function post-injury .
Properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-6-12(8-14(10-20)18(21)22)9-17(16)24-11-13-4-2-3-5-15(13)19/h2-9H,11H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYRYLFKPQIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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